3-(3-Butenyl)cyclopentanone
Description
3-(3-Butenyl)cyclopentanone (CAS: 22627-57-2) is a cyclic ketone derivative featuring a five-membered cyclopentanone ring substituted with a 3-butenyl group (-CH₂CH₂CH=CH₂) at the 3-position. Its molecular formula is C₉H₁₄O, with a molar mass of 138.21 g/mol. The compound is structurally characterized by the presence of a ketone group in the cyclopentanone ring and a terminal double bond in the aliphatic side chain, which influences its reactivity and physicochemical properties .
Properties
IUPAC Name |
3-but-3-enylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGSPFMASGWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22628-91-7 | |
| Record name | 3-(3-butenyl)cyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Butenyl)cyclopentanone can be synthesized through several methods. One common approach involves the Claisen rearrangement, where an allyl vinyl ether undergoes a [3,3]-sigmatropic rearrangement to form a γ,δ-unsaturated carbonyl compound . Another method involves the dehydrogenation of cyclopentanol at elevated temperatures using a copper-zinc catalyst .
Industrial Production Methods
Industrial production of 3-(3-Butenyl)cyclopentanone typically involves the catalytic dehydrogenation of cyclopentanol. This process is carried out at high temperatures (around 260°C) and utilizes a copper-zinc catalyst to achieve a reasonable yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Butenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butenyl group can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3-Butenyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving cyclopentanone derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(3-Butenyl)cyclopentanone involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a synthetic intermediate .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: 2-(3-Butenyl)cyclopentanone
The positional isomer 2-(3-Butenyl)cyclopentanone (CAS: 22627-57-2) differs in the substituent position (2-position instead of 3). Key distinctions include:
- Electronic Effects : The proximity of the electron-withdrawing carbonyl group to the butenyl substituent in the 2-position may reduce the electron density of the double bond, altering its reactivity in Diels-Alder or Michael addition reactions compared to the 3-substituted isomer.
- Synthetic Applications: 2-Substituted cyclopentanones are often used as intermediates in fragrance synthesis due to their volatility, while 3-substituted derivatives may exhibit enhanced stability in polymer matrices .
Table 1: Positional Isomer Comparison
| Property | 3-(3-Butenyl)cyclopentanone | 2-(3-Butenyl)cyclopentanone |
|---|---|---|
| Substituent Position | 3-position | 2-position |
| Boiling Point | ~220°C (estimated) | ~210°C (estimated) |
| Reactivity | Moderate electrophilicity | Higher electrophilicity |
Structural Isomers: 2-(3-Methyl-2-butenyl)cyclopentanone
2-(3-Methyl-2-butenyl)cyclopentanone (CAS: 2520-60-7) contains a branched prenyl group (-CH₂C(CH₃)=CH₂) at the 2-position. Differences include:
- Lipophilicity : The branched side chain increases lipophilicity (logP ≈ 2.8 vs. ~2.5 for linear butenyl derivatives), enhancing membrane permeability in biological systems.
- Biological Activity: Prenylated cyclopentanones are explored as antimicrobial agents, whereas linear derivatives like 3-(3-Butenyl)cyclopentanone are less studied for bioactivity .
Aromatic-Substituted Cyclopentanones
Derivatives with aromatic substituents, such as 2,5-bis(3,4,5-trimethoxybenzylidene)cyclopentanone, exhibit distinct biological profiles:
- Multidrug Resistance (MDR) Reversal : The aromatic derivative is 31 times more potent than verapamil in reversing cancer drug resistance due to π-π stacking interactions with P-glycoprotein .
- Antioxidant Activity: (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-acryloylcyclopentanone (3d) demonstrates strong free radical scavenging (IC₅₀ = 8.2 µM), attributed to the phenolic -OH groups absent in aliphatic-substituted cyclopentanones .
Ring Size Effects: Cyclobutanone and Cyclohexanone Analogues
- Electrochemical Behavior: Cyclobutanone derivatives exhibit more planar geometries, leading to higher conjugation and anodic shifts in reduction potentials (e.g., cathodic peak at -1.2 V vs. -1.5 V for cyclopentanones) .
- Thermodynamic Stability: Cyclopentanone derivatives are less strained than cyclobutanones but more reactive than cyclohexanones due to intermediate ring strain .
Table 3: Electrochemical Data by Ring Size
| Compound | Cathodic Peak Potential (V) | Conjugation Degree | Reference |
|---|---|---|---|
| Dibenzylidenecyclobutanone | -1.2 | High | |
| Dibenzylidenecyclopentanone | -1.5 | Moderate | |
| Dibenzylidenecyclohexanone | -1.8 | Low |
Biological Activity
3-(3-Butenyl)cyclopentanone, a cyclic ketone with the molecular formula CHO, has garnered interest in various fields due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Structure and Properties
3-(3-Butenyl)cyclopentanone is characterized by a cyclopentanone ring with a 3-butenyl substituent at the carbon-3 position. This configuration influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Biological Activity
Pharmacological Potential:
Preliminary studies indicate that compounds structurally similar to 3-(3-butenyl)cyclopentanone can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for assessing its pharmacological potential. For instance, compounds with similar structures have shown the ability to bind to enzyme active sites or cellular receptors, thereby influencing various metabolic pathways.
Antimicrobial and Antitumor Activities:
Research has suggested that derivatives of cyclic ketones exhibit antimicrobial and antitumor properties. The specific biological activities of 3-(3-butenyl)cyclopentanone remain under investigation, but its structural characteristics imply potential efficacy against various pathogens and cancer cell lines. For example, thiazole and indole derivatives, which share some structural features, have demonstrated cytotoxic activity on human tumor cell lines.
Synthesis Methods
Several methods exist for synthesizing 3-(3-butenyl)cyclopentanone, highlighting the versatility of organic reactions:
| Synthesis Method | Description |
|---|---|
| Aldol Condensation | Involves the reaction of cyclopentanone with butenal derivatives to form the desired product. |
| Michael Addition | Utilizes nucleophilic attack on α,β-unsaturated carbonyl compounds to yield cyclopentanone derivatives. |
| Reduction Reactions | Employs reducing agents to convert ketones into alcohols or other functional groups as intermediates. |
Case Studies
-
Case Study on Antitumor Activity:
A study investigated the cytotoxic effects of various cyclic ketones on cancer cell lines, revealing that compounds similar to 3-(3-butenyl)cyclopentanone exhibited significant inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability post-treatment. -
Antimicrobial Efficacy:
Another research effort focused on evaluating the antimicrobial properties of cyclic ketones against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated promising antibacterial activity, suggesting a potential role for 3-(3-butenyl)cyclopentanone in developing new antimicrobial agents.
The biological activity of 3-(3-butenyl)cyclopentanone may be attributed to its ability to modulate biochemical pathways through interactions with specific receptors or enzymes. For example:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
- Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
